N-ethyl-N-prop-2-enylformamide
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Overview
Description
N-ethyl-N-prop-2-enylformamide is an organic compound with the molecular formula C₆H₁₁NO. It is also known by other names such as allyl (ethyl)formamide and N-ethyl-N-(2-propenyl)formamide . This compound is characterized by the presence of an ethyl group and a prop-2-enyl group attached to the nitrogen atom of a formamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-prop-2-enylformamide typically involves the reaction of ethylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the ethylamine attacks the carbonyl carbon of acryloyl chloride, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes involving the reaction of ethylamine with acryloyl chloride or other suitable acrylate derivatives are employed on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-prop-2-enylformamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted formamides depending on the nucleophile used.
Scientific Research Applications
N-ethyl-N-prop-2-enylformamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-N-prop-2-enylformamide involves its interaction with various molecular targets. The formamide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The prop-2-enyl group can undergo addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules .
Comparison with Similar Compounds
Similar Compounds
N-ethylformamide: Similar structure but lacks the prop-2-enyl group.
N,N-diethylformamide: Contains two ethyl groups instead of an ethyl and a prop-2-enyl group.
N-vinylformamide: Contains a vinyl group instead of a prop-2-enyl group.
Uniqueness
N-ethyl-N-prop-2-enylformamide is unique due to the presence of both an ethyl and a prop-2-enyl group attached to the nitrogen atom. This structural feature allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Properties
CAS No. |
155809-48-6 |
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Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
N-ethyl-N-prop-2-enylformamide |
InChI |
InChI=1S/C6H11NO/c1-3-5-7(4-2)6-8/h3,6H,1,4-5H2,2H3 |
InChI Key |
MXSUPXUFGHLNEU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC=C)C=O |
Origin of Product |
United States |
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